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molecular formula C17H27ClN4O2 B8467911 Tert-butyl 4-(2-(4-amino-6-chloro-2-methylpyrimidin-5-YL)ethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-(4-amino-6-chloro-2-methylpyrimidin-5-YL)ethyl)piperidine-1-carboxylate

Cat. No. B8467911
M. Wt: 354.9 g/mol
InChI Key: VZDIFHGLSJIBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035051B1

Procedure details

Dissolve tert-butyl 4-[2-(4-amino-6-chloro-2-methyl-pyrimidin-5-yl)ethyl]piperidine-1-carboxylate (29.00 g, 81.72 mmol) in 1,4-dioxane (145 mL) and add 4M hydrogen chloride in 1,4-dioxane (204.2 mL, 817.1 mmol). Stir the solution for 18 h at RT. Concentrate the mixture under reduced pressure, slurry in diethyl ether (250 mL), filter, and dry the resultant solid under vacuum to give the title compound as a crude white solid (29 g). LC-ES/MS m/z (35Cl/37Cl) 255.2/257.2 (M+1).
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
204.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][CH2:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[C:6]([Cl:23])[N:5]=[C:4]([CH3:24])[N:3]=1.Cl>O1CCOCC1>[ClH:23].[Cl:23][C:6]1[N:5]=[C:4]([CH3:24])[N:3]=[C:2]([NH2:1])[C:7]=1[CH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
NC1=NC(=NC(=C1CCC1CCN(CC1)C(=O)OC(C)(C)C)Cl)C
Name
Quantity
145 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
204.2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the solution for 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture under reduced pressure, slurry in diethyl ether (250 mL)
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry the resultant solid under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.ClC1=C(C(=NC(=N1)C)N)CCC1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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